molecular formula C16H17N3 B3293298 2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine CAS No. 885272-82-2

2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine

Cat. No.: B3293298
CAS No.: 885272-82-2
M. Wt: 251.33 g/mol
InChI Key: OEARNSZQPKSOHM-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound features a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 6-position and a phenyl group at the 2-position of the imidazole ring, along with an ethylamine side chain, makes this compound unique. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups. These products can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethylamine
  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
  • 2-(2-pyridyl)imidazo[1,2-a]pyridine
  • 2-(2-thienyl)imidazo[1,2-a]pyridine

Uniqueness

2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties.

Properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEARNSZQPKSOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CCN)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220537
Record name 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-82-2
Record name 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 3
2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 4
2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 5
2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 6
2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine

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